REACTION_CXSMILES
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[NH2:1]CCCN1CCN(CCCN)CC1.[Cl:15][CH2:16][CH2:17][C:18]([N:20]=[C:21]=[O:22])=[O:19]>>[Cl:15][CH2:16][CH2:17][C:18]([NH:20][C:21]([NH2:1])=[O:22])=[O:19]
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Name
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|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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NCCCN1CCN(CC1)CCCN
|
Name
|
|
Quantity
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14.3 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 318.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |